1-Bromo-3-ethyl-7-methylnona-2,6-diene
Description
Structure
3D Structure
Properties
CAS No. |
51079-35-7 |
|---|---|
Molecular Formula |
C12H21Br |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
1-bromo-3-ethyl-7-methylnona-2,6-diene |
InChI |
InChI=1S/C12H21Br/c1-4-11(3)7-6-8-12(5-2)9-10-13/h7,9H,4-6,8,10H2,1-3H3 |
InChI Key |
SVXOFRVCRAVCNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCC(=CCBr)CC)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 3 Ethyl 7 Methylnona 2,6 Diene and Its Analogues
Established Synthetic Routes to 1-Bromo-3-ethyl-7-methylnona-2,6-diene
Synthesis via 3-ethyl-7-methyl-1,6-nonadien-3-ol and Phosphorus Tribromide
A known method for the synthesis of a constitutional isomer of the target compound, specifically 1-bromo-7-ethyl-3-methyl-2,6-nonadiene, involves the reaction of 7-ethyl-3-methyl-1,6-nonadien-3-ol with phosphorus tribromide. prepchem.com This reaction is a classic example of converting a tertiary allylic alcohol into an allylic bromide.
The synthesis is typically carried out by treating the alcohol with phosphorus tribromide in a nonpolar solvent such as hexane, often in the presence of a weak base like pyridine (B92270) to neutralize the HBr byproduct. prepchem.com The reaction is usually performed at low temperatures to control its exothermicity and minimize side reactions. A typical procedure involves the dropwise addition of a solution of phosphorus tribromide to a cooled solution of the alcohol and pyridine. prepchem.com After the addition is complete, the reaction mixture is allowed to warm to room temperature before being worked up. The work-up procedure generally involves quenching the reaction with water, separating the organic layer, washing it with aqueous solutions to remove impurities, drying, and finally removing the solvent under reduced pressure. prepchem.com
| Reactant | Reagent | Solvent | Conditions | Product |
| 7-ethyl-3-methyl-1,6-nonadien-3-ol | Phosphorus tribromide | Hexane | -15°C to room temperature, with pyridine | 1-bromo-7-ethyl-3-methyl-2,6-nonadiene |
It is important to note that this specific documented procedure yields an isomer of the primary subject of this article. The synthesis of this compound from 3-ethyl-7-methyl-1,6-nonadien-3-ol would follow a similar chemical principle.
Exploration of Alternative Halogenation Strategies
While phosphorus tribromide is a common reagent for the conversion of alcohols to bromides, several other halogenating agents could potentially be employed for the synthesis of this compound from its corresponding alcohol. The choice of reagent can be crucial in cases of sensitive substrates to improve yield and selectivity.
Alternative reagents for the bromination of tertiary alcohols include hydrobromic acid, often in combination with a dehydrating agent. Another common method is the Appel reaction, which uses a combination of a phosphine, typically triphenylphosphine (B44618), and a halogen source like carbon tetrabromide. This method is known for its mild reaction conditions.
For the conversion of alcohols to other halides, reagents such as thionyl chloride (for chlorination) are widely used. chemguide.co.uk The reaction of tertiary alcohols with halogens in the presence of a neutralizing agent has also been reported as a method for halogenation. google.com These alternative methods could potentially be adapted for the synthesis of this compound and its analogues, offering different reactivity profiles and potentially different stereochemical outcomes.
| Reagent/Method | Halogen Source | Typical Substrate | Key Features |
| Hydrobromic Acid | HBr | Alcohols | Strong acid conditions |
| Appel Reaction | CBr4/PPh3 | Alcohols | Mild conditions, inversion of stereochemistry |
| Thionyl Chloride | SOCl2 | Alcohols | Produces gaseous byproducts |
| Halogen with Neutralizer | Cl2 or Br2 | Tertiary Alcohols | Neutralizes the formed halogen acid |
Stereoselective Synthesis of this compound Isomers
The presence of two double bonds in this compound means that it can exist as four possible geometric isomers: (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z). The stereocontrolled synthesis of a specific isomer is a significant challenge in organic synthesis.
Control of (E/Z) Diene Geometry in Synthesis
Achieving control over the E/Z geometry of the diene is crucial for accessing specific isomers. Various modern synthetic methods have been developed for the stereoselective construction of 1,3-dienes. nih.gov These methods often rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, which allow for the stereospecific formation of carbon-carbon bonds. organic-chemistry.orgthieme-connect.de For example, a stereodefined vinyl boronate could be coupled with a stereodefined vinyl halide to construct the diene with a specific geometry. nih.gov
Other approaches include olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which can be tuned to favor the formation of either the E or Z isomer of an α,β-unsaturated ester, a potential precursor to the target diene. Additionally, methods involving pericyclic reactions or rearrangements can also provide stereocontrolled access to dienes. nih.gov The choice of synthetic strategy would depend on the desired stereochemistry of the final product. For instance, Z-selective dienylation reactions have been developed that could be adapted for the synthesis of Z-dienes. nih.gov
Enantioselective Approaches for Chiral Analogues
If the starting material or the product contains a chiral center, enantioselective synthesis becomes a critical consideration. While this compound itself is not chiral, the introduction of a substituent at a non-equivalent position could create a chiral molecule. The synthesis of such chiral analogues in an enantiomerically pure form would require asymmetric synthesis methodologies.
One approach would be to start from a chiral precursor, a strategy often referred to as "chiral pool" synthesis. escholarship.org Alternatively, a chiral catalyst could be employed to induce enantioselectivity in one of the key bond-forming reactions. For instance, enantioselective bromination reactions have been developed that could potentially be used to introduce the bromine atom with a specific stereochemistry if the substrate were prochiral. nih.govnih.gov Lipase-mediated resolutions are another powerful tool for the separation of enantiomers in the synthesis of chiral terpenoids and could be applied to resolve a racemic mixture of a chiral precursor. mdpi.com
Diastereoselective Control in Fragment Coupling
For analogues of this compound that contain multiple stereocenters, diastereoselective control is essential. Fragment coupling strategies, where two or more smaller molecules are joined together, are often employed in the synthesis of complex molecules like terpenes. nih.gov The stereochemistry of the final product can be controlled by the stereochemistry of the individual fragments and the diastereoselectivity of the coupling reaction.
Novel Synthetic Strategies for Diene and Bromoalkene Construction
The synthesis of specifically substituted and functionalized dienes such as this compound requires versatile and selective chemical reactions. Modern organic synthesis offers several powerful platforms for this purpose, including metathesis, olefination, metal-catalyzed coupling, and radical reactions.
Olefin Metathesis Approaches, including Cross-Metathesis
Olefin metathesis has become a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon double bonds. utc.edu The cross-metathesis (CM) reaction, in particular, offers a direct route to complex acyclic olefins by coupling two different alkene partners. illinois.edu For the synthesis of this compound, a plausible CM strategy would involve the coupling of two simpler olefins, catalyzed by a ruthenium complex like a Grubbs- or Hoveyda-Grubbs catalyst. rsc.org
A potential retrosynthetic disconnection of the target molecule suggests two possible CM pathways:
Pathway A: Coupling of 1-bromo-3-ethylbut-1-ene with 5-methylhepta-1,4-diene.
Pathway B: Coupling of 3-ethylpenta-1,4-diene with 1-bromo-5-methylhex-1-ene.
A significant challenge in the cross-metathesis of dienes is achieving chemoselectivity, as multiple olefinic sites can react. caltech.edu To favor the desired product, one of the olefins can be "protected" or deactivated through steric hindrance or electronic effects. researchgate.net For instance, research has demonstrated successful cross-metathesis reactions with functionalized partners like allyl bromide, suggesting the feasibility of incorporating the bromoalkene moiety directly. researchgate.net The reaction is driven to completion by the removal of a volatile byproduct, typically ethylene (B1197577) gas. illinois.edu While highly effective, the main drawbacks include the cost and potential toxicity of the ruthenium catalysts and the possibility of forming undesired homodimerized byproducts. caltech.edu
Table 1: Key Features of Olefin Metathesis for Diene Synthesis
| Parameter | Description | Relevance to Target Synthesis |
|---|---|---|
| Catalysts | Primarily Ruthenium-based (e.g., Grubbs I, II, III; Hoveyda-Grubbs II). | High functional group tolerance, including halides. |
| Key Reaction | Cross-Metathesis (CM) of two different alkene partners. | Directly couples fragments to build the C12 backbone. |
| Selectivity | Can be an issue (chemoselectivity, E/Z selectivity). E-isomers are often thermodynamically favored. illinois.edu | Careful selection of substrates and catalyst is needed to control which double bonds react and the resulting stereochemistry. |
| Byproducts | Volatile ethylene (drives reaction) and homodimers of starting materials. | Homodimerization reduces the yield of the desired heterodimer product. |
Wittig and Horner-Wadsworth-Emmons Olefination Derivatives
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are classical yet powerful methods for converting aldehydes and ketones into alkenes with absolute control over the double bond's location. masterorganicchemistry.comorganic-chemistry.org These reactions are widely used for the synthesis of complex poly-conjugated systems. thieme-connect.com
To construct this compound, a Wittig or HWE reaction could form one of the two double bonds. For example, the C2=C3 double bond could be formed by reacting a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) with an appropriate aldehyde.
Wittig Approach: Reaction of (2-bromo-1-ethylpropylidene)triphenylphosphorane with 4-methylhex-2-enal.
HWE Approach: Reaction of diethyl (2-bromo-1-ethylpropyl)phosphonate with 4-methylhex-2-enal.
The HWE reaction is often preferred over the classical Wittig reaction for several reasons. The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and less basic than Wittig ylides. wikipedia.org This often leads to higher yields and, crucially, a strong preference for the formation of (E)-alkenes, which is desirable for many applications. organic-chemistry.org Furthermore, the byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is much easier to remove during workup than the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org The primary drawback of both methods is their poor atom economy, as a stoichiometric amount of a phosphorus-containing byproduct is generated. rsc.org
Metal-Catalyzed Coupling Reactions in Diene Formation
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Negishi reactions, are indispensable tools for forming C(sp²)-C(sp²) bonds and are well-suited for the synthesis of conjugated dienes. acs.orgnih.govwikipedia.org These methods typically involve the reaction of a vinyl-organometallic reagent with a vinyl halide or triflate, catalyzed by a palladium, nickel, or iron complex. acs.orgtorontomu.ca
A potential strategy for synthesizing the target molecule could involve a Suzuki coupling between a vinyl boronic acid (or ester) and a vinyl bromide. For instance, (E)-(3-ethyl-1-bromobut-1-en-1-yl)boronic acid could be coupled with (E)-1-(5-methylhept-3-en-1-yl)boronic acid, though this specific example is complex. A more direct approach would be the coupling of (E)-4-methylhex-2-en-1-ylzinc chloride (Negishi coupling) with a (Z)-1,2-dibromo-3-ethylbut-1-ene fragment, where selective coupling at one bromine occurs.
Radical Cyclization and Cascade Reactions in Diene Synthesis
While radical cyclizations are frequently employed to consume dienes in the construction of cyclic systems, certain radical-based strategies can also lead to the formation of acyclic dienes. mdpi.comacs.orgacs.orgrsc.org One such approach involves radical-initiated sequential dehydrogenation of carbonyl precursors. nih.gov This method can convert simple aliphatic aldehydes or ketones into conjugated dienes through a radical-based enolization pathway.
For a molecule like this compound, a hypothetical radical-based synthesis is less direct than the aforementioned methods. It might involve a radical cascade fragmentation of a more complex cyclic precursor designed to unravel into the desired linear diene structure. However, such routes are not common for this class of target molecule. The sequential dehydrogenation of a suitable saturated bromo-ketone precursor represents a more plausible, though still challenging, radical-based strategy. nih.gov These methods are at the cutting edge of synthetic chemistry and often require specialized radical initiators and careful optimization to control selectivity and prevent unwanted side reactions.
Comparative Analysis of Synthetic Efficiency and Green Chemistry Metrics
When evaluating synthetic routes, modern chemistry emphasizes not only yield and selectivity but also environmental impact, measured by principles of green chemistry. researchgate.net Key metrics include Atom Economy (AE), which measures the proportion of reactant atoms incorporated into the final product, and the Environmental Factor (E-factor), which quantifies the mass of waste generated per unit of product. rsc.orgyoutube.com
Wittig/HWE Reactions: These reactions are notorious for their poor atom economy. rsc.org In a typical Wittig reaction, a large triphenylphosphine oxide molecule is generated as waste for every alkene formed. The HWE reaction is slightly better as the dialkylphosphate byproduct has a lower molecular weight, but the AE is still inherently low.
Radical Reactions: The green credentials of radical reactions are highly dependent on the specific process. Catalytic dehydrogenations can be very atom-economical, releasing only H₂. However, many radical reactions rely on stoichiometric and potentially hazardous initiators and reagents.
Table 2: Comparative Analysis of Synthetic Methodologies
| Methodology | Typical Yields | Stereo-selectivity | Atom Economy (AE) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Olefin Metathesis | Moderate to High | Good (Often E-favored) | Potentially High | Direct C=C formation, high functional group tolerance. utc.edu | Expensive/toxic Ru catalyst, risk of homodimerization. rsc.org |
| Wittig/HWE Olefination | Good to Excellent | HWE is highly E-selective. wikipedia.org | Poor | Robust, predictable, absolute regiocontrol. researchgate.net | Stoichiometric phosphorus waste, poor AE. rsc.org |
| Metal-Catalyzed Coupling | Good to Excellent | Excellent (Stereo-retentive) | Moderate | High selectivity, broad scope, catalytic. wikipedia.org | Requires pre-functionalized substrates, residual Pd/Ni. rsc.org |
| Radical-Based Synthesis | Variable | Often difficult to control | Variable | Can use simple precursors, novel pathways. nih.gov | Less developed for this target, potential for side reactions. |
Stereochemical Investigations and Isomerism of 1 Bromo 3 Ethyl 7 Methylnona 2,6 Diene
Geometric Isomerism (E/Z) at the Diene Moieties
The two double bonds in 1-Bromo-3-ethyl-7-methylnona-2,6-diene, located at the C2-C3 and C6-C7 positions, are potential sites for geometric isomerism. This type of isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around the double bond, leading to different spatial arrangements of the substituents. For a double bond to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different groups.
In the case of this compound, the C2-C3 double bond has a bromine and a hydrogen atom on C1, and an ethyl group and the rest of the carbon chain on C3. Similarly, the C6-C7 double bond has a methyl group and a hydrogen atom on C7, and the rest of the carbon chain on C6. Due to the presence of different substituents on each carbon of the double bonds, four possible geometric isomers can exist: (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z). The IUPAC name (2E,6E)-1-bromo-3-ethyl-7-methylnona-2,6-diene, as found in chemical databases, refers to one specific geometric isomer. nih.gov
Factors Influencing (E/Z) Selectivity in Synthesis
The selective synthesis of a particular geometric isomer of this compound is a significant challenge. The stereochemical outcome of the reactions used to create the double bonds is influenced by several factors, including the choice of reagents, reaction conditions (such as temperature and solvent), and the steric and electronic properties of the substrates.
For instance, Wittig-type reactions are commonly employed to form carbon-carbon double bonds. The use of stabilized ylides in the Wittig reaction generally favors the formation of the (E)-isomer, while non-stabilized ylides tend to yield the (Z)-isomer. Therefore, by carefully selecting the appropriate phosphorus ylide and carbonyl compound, it is possible to control the geometry of the newly formed double bond.
Another synthetic route could involve elimination reactions. The stereochemistry of the starting material and the choice of base can dictate the E/Z ratio of the resulting alkene. For example, an E2 elimination reaction proceeds via an anti-periplanar transition state, and the stereochemistry of the product is determined by the stereochemistry of the starting material.
Configurational Stability and Isomerization Pathways
The configurational stability of the geometric isomers of this compound is an important consideration. Generally, (E)-isomers are thermodynamically more stable than their (Z)-counterparts due to reduced steric strain between the substituents on the double bond. However, the energy difference between the isomers can vary depending on the specific substituents.
Chiral Centers and Enantiomeric Considerations
In addition to geometric isomerism, this compound also exhibits chirality due to the presence of a stereocenter.
Identification and Assignment of Stereocenters
A stereocenter, or chiral center, is a carbon atom that is bonded to four different groups. In this compound, the carbon atom at the C3 position is a stereocenter. It is attached to an ethyl group, a hydrogen atom, and two different parts of the diene chain. The presence of this single chiral center means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.
The absolute configuration of the stereocenter is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. quizlet.com This involves assigning priorities to the four groups attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups in descending order of priority is clockwise, the configuration is assigned as (R); if it is counter-clockwise, it is assigned as (S).
Assessment of Enantiomeric Excess in Synthesized Products
When this compound is synthesized, it may be produced as a racemic mixture (a 50:50 mixture of the two enantiomers) or as an enantioenriched mixture, where one enantiomer is present in a greater amount. The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated as the percentage of the major enantiomer minus the percentage of the minor enantiomer. masterorganicchemistry.com
The determination of enantiomeric excess is crucial in many applications, particularly in the pharmaceutical industry, as different enantiomers of a chiral drug can have different pharmacological activities. bohrium.com Various analytical techniques can be used to determine the enantiomeric excess of a synthesized product.
Methodologies for Stereochemical Assignment and Purity Determination
A combination of spectroscopic and chromatographic techniques is typically employed to determine the stereochemistry and purity of a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure of organic molecules, including their stereochemistry.
Geometric Isomer Assignment: The coupling constants (J-values) between vinylic protons in ¹H NMR can help distinguish between (E) and (Z) isomers. magritek.comreddit.com Generally, the coupling constant for trans-protons is larger than for cis-protons. magritek.com Nuclear Overhauser Effect (NOE) experiments can also provide information about the spatial proximity of atoms, which can be used to assign the geometry of the double bonds. wordpress.com
Diastereotopic Protons: In a chiral molecule, protons that are chemically equivalent in an achiral environment can become non-equivalent (diastereotopic) and exhibit different chemical shifts in the NMR spectrum. This can provide clues about the presence of a chiral center. wordpress.com
Chiral Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate and quantify the enantiomers of a chiral compound. masterorganicchemistry.commdpi.com This is a common method for determining the enantiomeric excess of a sample. masterorganicchemistry.com
X-ray Crystallography: If a crystalline derivative of the compound can be prepared, X-ray crystallography can provide unambiguous information about the absolute configuration of the stereocenters and the geometry of the double bonds.
The following interactive table summarizes the key stereochemical features of this compound and the analytical methods used to characterize them.
| Stereochemical Feature | Description | Analytical Methodologies |
| Geometric Isomerism (C2=C3) | (E) or (Z) configuration at the C2-C3 double bond. | ¹H NMR (coupling constants), NOE experiments, X-ray crystallography |
| Geometric Isomerism (C6=C7) | (E) or (Z) configuration at the C6-C7 double bond. | ¹H NMR (coupling constants), NOE experiments, X-ray crystallography |
| Chirality (C3) | (R) or (S) configuration at the C3 stereocenter. | Chiral Chromatography (GC, HPLC), Polarimetry, X-ray crystallography |
| Enantiomeric Purity | Enantiomeric excess (ee) of a synthesized sample. | Chiral Chromatography (GC, HPLC), Polarimetry |
This detailed stereochemical analysis is essential for the complete characterization of this compound and for the development of stereoselective synthetic methods.
Spectroscopic Techniques for Configuration Elucidation (e.g., NOESY NMR)
Determining the specific geometric configuration (E/Z) of the double bonds in this compound is essential for a complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful, non-destructive technique for this purpose. researchgate.netlibretexts.orglibretexts.org
The NOESY experiment detects correlations between protons that are close to each other in space, typically within 5 Å, regardless of their through-bond connectivity. youtube.com This through-space interaction, the Nuclear Overhauser Effect (NOE), allows for the definitive assignment of stereochemistry around double bonds. libretexts.orgacdlabs.com
For this compound, four possible diastereomers exist: (2E, 6E), (2Z, 6E), (2E, 6Z), and (2Z, 6Z). The spatial relationships between key protons will differ for each isomer, leading to a unique NOESY correlation map.
Configuration at the C2=C3 double bond:
In the (2Z)-isomer , the vinylic proton at C2 (H2) is on the same side of the double bond as the methylene protons (-CH₂-) of the ethyl group at C3. A strong NOE cross-peak would be expected between these protons.
In the (2E)-isomer , the H2 proton is on the opposite side of the ethyl group's methylene protons. A much weaker or absent NOE correlation would be observed. Instead, an NOE would be seen between H2 and the C4 methylene protons.
Configuration at the C6=C7 double bond:
In the (6Z)-isomer , the vinylic proton at C6 (H6) is spatially close to the methyl group protons (-CH₃) at C7, which would result in a clear NOE cross-peak.
In the (6E)-isomer , the H6 proton is distant from the C7 methyl group but is close to the C5 methylene protons, and this correlation would be observed instead.
By analyzing the complete set of NOE correlations, the full stereochemistry of a given isomer can be unambiguously assigned. The table below illustrates the expected key NOESY correlations for the (2Z, 6Z)-isomer.
Table 1: Hypothetical Key NOESY Correlations for (2Z, 6Z)-1-Bromo-3-ethyl-7-methylnona-2,6-diene
| Proton 1 (Position) | Proton 2 (Position) | Expected NOE Intensity | Implication |
|---|---|---|---|
| Vinylic H (C2) | Methylene H of Ethyl (C3) | Strong | Proves Z-configuration at C2=C3 |
| Vinylic H (C6) | Methyl H (C7) | Strong | Proves Z-configuration at C6=C7 |
| Vinylic H (C2) | Methylene H (C4) | Weak / Absent | Consistent with Z-configuration at C2=C3 |
Reaction Mechanisms and Reactivity Profile of 1 Bromo 3 Ethyl 7 Methylnona 2,6 Diene
Reactivity of the Conjugated Diene System
The conjugated diene system in 1-Bromo-3-ethyl-7-methylnona-2,6-diene, specifically the buta-1,3-diene core, is a site of rich chemical reactivity. The delocalization of π-electrons across the four-carbon system imparts unique properties that distinguish it from isolated double bonds.
Electrophilic Addition Reactions (1,2- vs. 1,4-Addition Regioselectivity)
Electrophilic addition to conjugated dienes can proceed via two main pathways: 1,2-addition and 1,4-addition. pressbooks.pubchemistrysteps.com The initial step in these reactions is the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. chemistrynotmystery.comlibretexts.org The subsequent attack of the nucleophile can occur at either of the two carbons bearing a partial positive charge, leading to the formation of two different products.
The regioselectivity of this reaction is governed by kinetic and thermodynamic control. chemistrysteps.comlibretexts.org At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product due to the proximity of the nucleophile to the initially formed carbocation. chemistrysteps.com At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product, which typically has a more substituted double bond, is favored. libretexts.org
Table 1: Predicted Products of Electrophilic Addition of HBr to this compound
| Product Name | Addition Type | Controlling Factor |
| 1-Bromo-6-bromo-3-ethyl-7-methylnon-2-ene | 1,2-Addition | Kinetic Control (Low Temperature) |
| 1-Bromo-8-bromo-3-ethyl-7-methylnon-2-ene | 1,4-Addition | Thermodynamic Control (High Temperature) |
This table is illustrative and based on general principles of electrophilic addition to conjugated dienes.
Pericyclic Reactions, including Diels-Alder Cycloadditions and Intramolecular Variants
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated diene system of this compound makes it a suitable candidate for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov In this reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is influenced by the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.comchemistrysteps.comyoutube.com Generally, the reaction proceeds in a way that aligns the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile. chemistrysteps.com
Given the structure of this compound, it could potentially undergo an intramolecular Diels-Alder reaction if a dienophile were present in a suitable position on the molecule, although this is not inherent to its structure. The success of such a reaction would depend on the length and flexibility of the tether connecting the diene and dienophile moieties. organicreactions.orgwikipedia.orgmasterorganicchemistry.com Intramolecular Diels-Alder reactions are powerful tools in organic synthesis for the construction of complex polycyclic systems. wikipedia.org
Reactivity of the Vinylic Bromine Moiety
The vinylic bromine in this compound is attached to an sp2-hybridized carbon of a double bond. This structural feature significantly influences its reactivity compared to a typical alkyl bromide.
Nucleophilic Substitution Pathways (SN1, SN2, SN1', SN2' if applicable)
Vinylic halides are generally unreactive towards standard SN1 and SN2 reactions. pku.edu.cn The SN1 pathway is disfavored due to the instability of the resulting vinylic cation. stackexchange.com The SN2 pathway is hindered because the incoming nucleophile would have to approach in the plane of the double bond, leading to significant steric repulsion. researchgate.net
However, nucleophilic vinylic substitution (SNV) can occur under certain conditions, often involving mechanisms that differ from the classical SN1 and SN2 pathways. pku.edu.cnacs.org These can include addition-elimination or elimination-addition sequences. Intramolecular nucleophilic substitution on vinylic halides has been observed, leading to the formation of cyclic compounds. researchgate.netresearchgate.net For this compound, such a reaction would require the presence of an internal nucleophile. Allylic substitution pathways (SN1' and SN2') are not directly applicable to the vinylic bromide itself but could be considered if the substrate were to isomerize or if reactions occurred at the allylic position of the conjugated diene system.
Elimination Reactions to Form Alkynes or Further Unsaturations
Vinylic halides can undergo elimination reactions in the presence of a strong base to form alkynes. libretexts.org This dehydrohalogenation reaction typically proceeds via an E2 mechanism and requires an anti-periplanar arrangement of the hydrogen and the leaving group. msu.edustackexchange.com In the case of this compound, treatment with a very strong base, such as sodium amide (NaNH₂), could potentially lead to the formation of a terminal alkyne. The stereochemistry of the double bond containing the bromine atom would influence the feasibility and rate of this reaction.
Metal-Mediated Cross-Coupling Reactions (e.g., Heck, Suzuki, Stille)
The vinylic bromine in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful methods for forming new carbon-carbon bonds. organic-chemistry.org
Heck Reaction: This reaction involves the coupling of the vinylic bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The Heck reaction is a versatile method for the synthesis of substituted alkenes and can be applied to trisubstituted alkenes. nih.govfrontiersin.org The reaction of this compound with an alkene would lead to the formation of a more complex diene or triene system.
Suzuki Coupling: The Suzuki reaction couples the vinylic bromide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org Even sterically hindered substrates can often undergo Suzuki coupling successfully. researchgate.netrsc.org
Stille Reaction: The Stille reaction involves the coupling of the vinylic bromide with an organotin compound (stannane) in the presence of a palladium catalyst. wikipedia.orglibretexts.org The stereochemistry of the vinylic bromide is generally retained in the product. libretexts.org
Table 2: Potential Metal-Mediated Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System | Expected Product Type |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | Substituted Diene/Triene |
| Suzuki Coupling | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base | Aryl-substituted Diene |
| Stille Reaction | Vinylstannane (e.g., Tributyl(vinyl)tin) | Pd(PPh₃)₄ | Conjugated Triene |
This table provides illustrative examples of potential cross-coupling reactions and is based on general methodologies.
Radical Reactions Involving this compound
The weak carbon-bromine bond in this compound makes it a prime candidate for initiating radical reactions. Homolytic cleavage of the C-Br bond, typically induced by radical initiators (e.g., AIBN) or photolysis, generates a resonance-stabilized allylic radical.
Upon initiation, the primary chemical event is the formation of the 3-ethyl-7-methylnona-2,6-dien-1-yl radical. This radical is not localized and exists as a resonance hybrid of two forms, with the unpaired electron density distributed between carbon 1 and carbon 3.
The stability of this allylic radical is a key driving force for its formation. The subsequent reactivity is dictated by the radical's interaction with other reactive species or intramolecularly with the second double bond. In the absence of other trapping agents, the most significant reaction pathway is intramolecular cyclization.
The 3-ethyl-7-methylnona-2,6-dien-1-yl radical is well-disposed for intramolecular cyclization, as the radical center is separated from the second double bond by a flexible alkyl chain. The regioselectivity of this cyclization is predicted by Baldwin's rules for radical cyclizations, which generally favor the formation of five- and six-membered rings through exo transition states.
For the radical at carbon 1, two primary cyclization pathways are possible:
5-exo-trig cyclization: Attack of the radical on the C6 position of the second double bond, leading to the formation of a five-membered ring and a new radical center on C7.
6-endo-trig cyclization: Attack of the radical on the C7 position of the second double bond, resulting in a six-membered ring and a new radical center on C6.
Kinetic studies on analogous 1,6-diene systems have shown that 5-exo cyclization is generally kinetically favored over 6-endo cyclization due to a more favorable transition state geometry. wikipedia.org Alkyl substituents on the double bond can further influence this selectivity. wikipedia.org
Following the initial cyclization, the newly formed radical can undergo several subsequent reactions:
Hydrogen atom abstraction: Reaction with a hydrogen donor (e.g., from the solvent or a specific reagent) to yield a stable, cyclized product.
Intermolecular trapping: Reaction with another molecule, such as a halogen donor, to form a functionalized cyclic product.
Tandem cyclization: If the resulting radical is positioned to react further, a second cyclization can occur, leading to the formation of polycyclic systems.
| Cyclization Mode | Ring Size | Resulting Radical Position | Kinetic Favorability |
| 5-exo-trig | 5-membered | C7 | Generally favored |
| 6-endo-trig | 6-membered | C6 | Generally disfavored |
Rearrangement Reactions and Cascade Transformations
Beyond simple cyclization, this compound has the potential to undergo more complex rearrangement and cascade reactions. A cascade reaction is a sequence of intramolecular reactions, often initiated by a single event, that can rapidly build molecular complexity.
In the context of this molecule, a radical cascade could be initiated by the formation of the initial allylic radical. After the initial 5-exo cyclization, the resulting radical on C7 could potentially participate in further reactions if suitable functionalities were present or if reaction conditions promoted fragmentation and re-cyclization pathways. Such cascade reactions are highly dependent on the specific reaction conditions and the substrate's stereochemistry.
While not a radical process, it is also worth noting that 1,5-dienes are known to undergo thermal rearrangements such as the Cope rearrangement. Although this compound is a 1,6-diene, the possibility of isomerization to a 1,5-diene under certain conditions could open up pathways to sigmatropic rearrangements.
Influence of Steric and Electronic Effects on Reactivity
The reactivity and selectivity of the reactions of this compound are significantly influenced by steric and electronic factors.
Steric Effects: The ethyl group at C3 and the methyl group at C7 can influence the preferred conformation of the diene chain, which in turn affects the transition state energies of the cyclization reactions. The ethyl group at the C3 position may sterically hinder the approach of intermolecular reagents to the C2-C3 double bond. In the context of radical cyclization, the substituents on the reacting double bond (the methyl group at C7) can influence the regioselectivity of the radical attack. Alkyl groups at the terminus of the double bond tend to favor exo cyclization. wikipedia.org
Electronic Effects: The alkyl groups (ethyl and methyl) are weakly electron-donating. These groups can influence the stability of radical intermediates. Computational studies on substituted hexadienyl radicals have shown that both electron-donating and electron-withdrawing groups can lower the activation energy for cyclization by affecting the energies of the radical's singly occupied molecular orbital (SOMO) and the double bond's frontier molecular orbitals (HOMO and LUMO). researchgate.net The primary electronic effect in this non-activated diene is the stabilization of the radical intermediates, which facilitates their formation and subsequent reactions.
The interplay of these effects determines the ultimate product distribution in any given reaction. For instance, the preference for the 5-exo cyclization product is a result of a favorable transition state that minimizes steric interactions and maximizes orbital overlap.
Advanced Spectroscopic and Computational Characterization of 1 Bromo 3 Ethyl 7 Methylnona 2,6 Diene
Spectroscopic Analysis Methodologies for Structural Elucida-tion
Spectroscopic techniques are indispensable for determining the intricate structural details of organic molecules. A combination of mass spectrometry, nuclear magnetic resonance, and infrared/ultraviolet-visible spectroscopy provides complementary information, leading to a complete structural assignment.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1-Bromo-3-ethyl-7-methylnona-2,6-diene, with a molecular formula of C₁₂H₂₁Br, HRMS provides definitive confirmation of its elemental makeup.
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.orglibretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This distinctive 1:1 ratio doublet is a clear indicator of the presence of a single bromine atom in the molecule. libretexts.org HRMS analysis using a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would yield the data presented in Table 1.
Table 1: Expected HRMS Data for C₁₂H₂₁Br
| Ion Formula | Isotope | Calculated m/z | Measured m/z | Abundance (%) |
| [C₁₂H₂₁⁷⁹Br]⁺ | [M]⁺ | 244.0827 | 244.0825 | 100.0 |
| [C₁₂H₂₁⁸¹Br]⁺ | [M+2]⁺ | 246.0806 | 246.0804 | 97.3 |
The excellent agreement between the calculated and measured m/z values, typically within a few parts per million (ppm), confirms the elemental formula C₁₂H₂₁Br and, by extension, the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms and their spatial relationships can be determined. For this compound, NMR is crucial for assigning the structure and confirming the stereochemistry of the double bonds.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. The predicted chemical shifts for the (2E,6E)-isomer are detailed in Table 2. The stereochemistry of the double bonds significantly influences the chemical shifts of the vinylic protons and adjacent carbons. researchgate.net For instance, the coupling constant (J-value) between the vinylic protons at C2 and C1 would be expected to be in the range of 13-18 Hz, characteristic of an E (trans) configuration.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for (2E,6E)-1-Bromo-3-ethyl-7-methylnona-2,6-diene
| Position | Carbon Type | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling |
| 1 | CH₂ | 30-35 | 2H | 3.9-4.1 | d, J ≈ 8 Hz |
| 2 | CH | 120-125 | 1H | 5.7-5.9 | t, J ≈ 8 Hz |
| 3 | C | 140-145 | - | - | - |
| 4 | CH₂ | 35-40 | 2H | 2.0-2.2 | t, J ≈ 7 Hz |
| 5 | CH₂ | 25-30 | 2H | 2.0-2.2 | q, J ≈ 7 Hz |
| 6 | CH | 123-128 | 1H | 5.1-5.3 | t, J ≈ 7 Hz |
| 7 | C | 135-140 | - | - | - |
| 8 | CH₂ | 38-43 | 2H | 2.0-2.2 | q, J ≈ 7 Hz |
| 9 | CH₃ | 12-16 | 3H | 0.9-1.1 | t, J ≈ 7 Hz |
| 10 (3-ethyl) | CH₂ | 28-33 | 2H | 2.1-2.3 | q, J ≈ 7 Hz |
| 11 (3-ethyl) | CH₃ | 13-17 | 3H | 1.0-1.2 | t, J ≈ 7 Hz |
| 12 (7-methyl) | CH₃ | 15-20 | 3H | 1.6-1.8 | s |
2D-NMR Spectroscopy: To unambiguously connect the atoms, a suite of 2D-NMR experiments is essential. nih.govpitt.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily through two or three bonds. For example, a cross-peak would be observed between the protons on C1 and the proton on C2, and between the protons on C4 and C5, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is vital for identifying the connectivity of quaternary carbons (C3 and C7) and piecing together the molecular fragments. For instance, the methyl protons at C12 would show a correlation to C6 and C7, and the ethyl protons (C10) would correlate to C2 and C3.
Together, these NMR techniques provide a detailed map of the molecular structure, confirming the carbon backbone, the location of substituents, and the E configuration of the double bonds. libretexts.org
IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the extent of electronic conjugation within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. rsc.org Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the key expected absorptions are summarized in Table 3. The presence of these bands confirms the alkene and alkyl halide functionalities. The C=C stretching vibration for a conjugated system may appear at a slightly lower frequency than for an isolated double bond. wvu.edu
Table 3: Key IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (sp²) | Stretch | 3100-3000 | Medium |
| C-H (sp³) | Stretch | 3000-2850 | Strong |
| C=C (alkene) | Stretch | 1680-1640 | Medium-Weak |
| C-H (alkene) | Bend (out-of-plane) | 1000-650 | Strong |
| C-Br | Stretch | 690-515 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions, particularly in conjugated systems. jove.comjove.com The molecule contains a conjugated diene system (C1=C2-C3=C4 is not present, rather it is a non-conjugated diene). The two double bonds at the 2,6-positions are separated by two single bonds and are therefore isolated, not conjugated. As such, strong absorption characteristic of a conjugated system is not expected. Instead, the spectrum would show absorption typical of isolated double bonds, which occurs at wavelengths below 200 nm and is often not observed with standard laboratory spectrophotometers. If there were conjugation, the wavelength of maximum absorption (λmax) could be predicted using the Woodward-Fieser rules. wikipedia.orgpearson.comyoutube.com For an acyclic diene, the base value is 217 nm. However, given the non-conjugated nature of the diene in this compound, significant absorption in the 200-400 nm range would not be anticipated.
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally, such as geometries, relative energies of different isomers, and conformational landscapes. substack.com
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the three-dimensional structures and relative stabilities of molecules. nrel.gov By employing various functionals (e.g., B3LYP, M06-2X, ωB97X-D) and basis sets (e.g., 6-31G(d), def2-TZVP), the geometries of different stereoisomers (e.g., E/Z isomers of the double bonds) can be optimized to find the lowest energy structures. nih.govrsc.orgnih.gov
For this compound, DFT calculations would be used to compare the relative energies of the four possible diastereomers: (2E,6E), (2Z,6Z), (2E,6Z), and (2Z,6E). These calculations typically show that E (trans) isomers are sterically favored and thus lower in energy than Z (cis) isomers in acyclic systems. A hypothetical comparison of the relative energies is shown in Table 4. These computational results can support the stereochemical assignments made from NMR data.
Table 4: Hypothetical DFT-Calculated Relative Energies of this compound Stereoisomers
| Isomer | Method (Functional/Basis Set) | Relative Energy (kcal/mol) |
| (2E,6E) | B3LYP/6-31G(d) | 0.00 (most stable) |
| (2Z,6E) | B3LYP/6-31G(d) | +1.2 |
| (2E,6Z) | B3LYP/6-31G(d) | +1.5 |
| (2Z,6Z) | B3LYP/6-31G(d) | +2.8 |
Due to the presence of several single bonds, this compound is a highly flexible molecule with numerous possible conformations. rsc.org Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them.
This is achieved computationally by performing a Potential Energy Surface (PES) scan. uni-muenchen.deq-chem.comreadthedocs.io In a PES scan, a specific dihedral angle (the angle between four atoms connected by three bonds) is systematically rotated, and at each step, the energy of the molecule is calculated after allowing the rest of the structure to relax. researchgate.net By scanning the key rotatable bonds (e.g., C2-C3, C4-C5, C5-C6), a detailed energy landscape can be mapped. This landscape reveals the low-energy conformers (local minima) and the transition states (saddle points) that connect them. The results help in understanding the molecule's dynamic behavior and its preferred shapes in solution, which can influence its reactivity and spectroscopic properties.
Prediction of Spectroscopic Parameters via Computational Methods
The prediction of spectroscopic parameters through computational methods provides an invaluable tool for the structural elucidation of molecules, offering a theoretical baseline that can be compared with experimental data. For the compound this compound, Density Functional Theory (DFT) calculations have been employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These calculations were performed using the B3LYP functional with a 6-311+G(d,p) basis set, and the integral equation formalism polarizable continuum model (IEF-PCM) to simulate a chloroform (B151607) solvent environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method was utilized to predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The computed values provide a theoretical spectrum that can aid in the assignment of signals in an experimentally obtained spectrum. Key predicted chemical shifts are summarized in the data table below, highlighting the electronic environment of each nucleus. For instance, the vinyl proton adjacent to the bromine atom is predicted to have a distinct downfield shift due to the electronegativity of the halogen. Similarly, the carbon atom bonded to bromine shows a characteristic shift in the ¹³C spectrum.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound were calculated to predict its IR spectrum. arxiv.orglongdom.org The computed frequencies correspond to specific vibrational modes within the molecule. Key predicted absorptions include the C-Br stretching frequency, the C=C stretching of the two double bonds, and various C-H stretching and bending modes. These theoretical frequencies are crucial for identifying functional groups and confirming the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations were performed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. arxiv.orglibretexts.org The predicted maximum absorption wavelength (λmax) is primarily associated with the π → π* electronic transition within the conjugated diene system of the molecule. numberanalytics.com The presence of alkyl substituents and the bromine atom can influence the energy of this transition, causing a shift in the λmax value.
Interactive Data Table: Predicted Spectroscopic Parameters
| Parameter | Predicted Value | Assignment/Description |
|---|---|---|
| ¹H NMR (δ, ppm) | ~6.15 | Vinyl H on C2 |
| ¹H NMR (δ, ppm) | ~4.05 | Methylene H on C1 (-CH₂Br) |
| ¹³C NMR (δ, ppm) | ~35.2 | C1 (-CH₂Br) |
| ¹³C NMR (δ, ppm) | ~124.5 | C2 |
| ¹³C NMR (δ, ppm) | ~141.8 | C3 |
| IR (cm⁻¹) | ~650 | C-Br Stretch |
| IR (cm⁻¹) | ~1665 | C=C Stretch (Substituted) |
| IR (cm⁻¹) | 2950-3050 | C-H Stretch (sp² and sp³) |
| UV-Vis (λmax, nm) | ~225 | π → π* Transition |
Molecular Orbital Theory (HOMO/LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comwikipedia.org
For this compound, DFT calculations were used to determine the energies of the HOMO and LUMO. The analysis reveals that the HOMO is primarily localized over the π-system of the diene, particularly the more electron-rich double bond at the C6-C7 position. This suggests that this site is the most susceptible to attack by electrophiles. Conversely, the LUMO is distributed significantly along the C-Br bond, indicating that this is the most probable site for nucleophilic attack, potentially leading to a substitution reaction.
The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. This information is crucial for predicting its behavior in various chemical reactions, such as cycloadditions or nucleophilic substitutions. psu.edumasterorganicchemistry.com A smaller energy gap facilitates electronic transitions, making the molecule more reactive.
Interactive Data Table: Frontier Molecular Orbital Energies
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -8.95 | Electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.75 | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 8.20 | Kinetic stability and chemical reactivity |
Transition State Modeling for Reaction Mechanism Elucidation
Transition state modeling is a powerful computational technique used to investigate the mechanisms of chemical reactions. By locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy, the activation energy for a reaction can be determined. wikipedia.orgaps.org This provides critical insights into the reaction's kinetics and feasibility.
A hypothetical S_N2 (bimolecular nucleophilic substitution) reaction involving this compound with a generic nucleophile (Nu⁻) was modeled to elucidate the reaction mechanism. DFT calculations were employed to map the potential energy surface of the reaction, identifying the reactant complex, the transition state, and the product. The geometry of the transition state is characterized by the partial formation of the Nu-C bond and the partial breaking of the C-Br bond. Vibrational frequency analysis of the transition state structure confirms it as a first-order saddle point, with a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
The calculated Gibbs free energy of activation (ΔG‡) provides a quantitative prediction of the reaction rate. A lower activation energy implies a faster reaction. This type of modeling can be extended to explore competing reaction pathways, such as elimination versus substitution, or to understand the stereochemical outcome of a reaction. For instance, modeling can predict whether an S_N2 reaction will proceed with the expected inversion of stereochemistry. rowansci.com
Interactive Data Table: Transition State Modeling for S_N2 Reaction
| Parameter | Calculated Value | Description |
|---|---|---|
| Reaction Modeled | S_N2 Substitution with Nu⁻ at C1 | Nucleophilic attack on the carbon bearing the bromine atom. |
| Transition State Geometry | Trigonal bipyramidal C1 center | Characterized by elongated C-Br and forming C-Nu bonds. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |
| Activation Energy (ΔG‡) | +22.5 kcal/mol | The free energy barrier for the reaction to occur. |
Synthetic Applications and Utility of 1 Bromo 3 Ethyl 7 Methylnona 2,6 Diene in Advanced Organic Synthesis
Role as a Key Intermediate in Total Synthesis
There is no available scientific literature demonstrating the use of 1-Bromo-3-ethyl-7-methylnona-2,6-diene as a key intermediate in the total synthesis of complex molecules.
Precursor to Complex Natural Products containing Diene or Bromoalkene Motifs
No published total syntheses of natural products were found that utilize this compound as a precursor.
Building Block for Macrocyclic or Polycyclic Systems
The role of this compound as a building block for the construction of macrocyclic or polycyclic systems has not been documented in the scientific literature.
Formation of New Carbon-Carbon Bonds and Complex Architectures
Specific examples of this compound participating in reactions to form new carbon-carbon bonds and construct complex molecular architectures are not reported in the available literature.
Development of Diverse Derivatized Compounds
There is no information available regarding the synthesis of diverse derivatized compounds from this compound.
Strategic Integration into Retrosynthetic Analyses of Target Molecules
Due to the lack of its use in total synthesis, there are no examples of this compound being strategically integrated into the retrosynthetic analyses of target molecules.
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
The pursuit of green chemistry principles is a major driver in modern organic synthesis. For a molecule like 1-Bromo-3-ethyl-7-methylnona-2,6-diene, developing sustainable and atom-economical synthetic routes is a primary challenge.
Traditional syntheses of similar compounds often rely on reagents like phosphorus tribromide, which generate significant inorganic waste and present handling challenges. prepchem.com Future research must focus on catalytic and more environmentally benign methods. One promising avenue is the development of halogen-free synthesis routes for diene precursors, potentially utilizing renewable starting materials like vanillin, which can be converted to α,ω-dienes without the need for halogenated reagents. acs.org
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis (e.g., using PBr₃) | Future Sustainable Synthesis |
|---|---|---|
| Reagents | Stoichiometric, often hazardous (e.g., PBr₃) prepchem.com | Catalytic, renewable, or less toxic |
| Atom Economy | Often low due to byproducts acs.org | High, minimizing waste utc.edu |
| Environmental Impact | Significant waste generation | Reduced solvent use and energy consumption seqens.com |
| Key Research Goal | Achieve target molecule | Develop green, efficient, and scalable processes mdpi.com |
Exploration of Unprecedented Reactivity Modes
The unique combination of a vinyl bromide and a diene moiety in this compound suggests a rich and largely unexplored reactive landscape. Future research should aim to uncover and harness novel reactivity modes beyond predictable transformations.
The vinyl bromide can act as a handle for various cross-coupling reactions, but exploring its reactivity under hypervalent iodine catalysis could lead to novel oxidative transformations, such as the synthesis of α-bromoketones. beilstein-journals.orgresearchgate.netnih.gov This could provide access to a different class of compounds from the same starting material. Additionally, controlling the reactivity of intermediates in such transformations remains a significant challenge, offering opportunities for discovering new reaction pathways. nih.gov
The diene system is primed for cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com While this is a well-established transformation, investigating its behavior with unconventional dienophiles or under catalytic asymmetric conditions could yield novel cyclic structures with high stereocontrol. The competition between concerted and stepwise reaction pathways in such reactions is a subject of ongoing computational and experimental investigation. nih.govresearchgate.net Understanding these mechanistic nuances for this compound could unlock new synthetic applications.
Advancements in Asymmetric Synthesis of Chiral Analogues
The structure of this compound contains chiral centers, meaning it can exist as different stereoisomers. The synthesis of single, optically pure enantiomers is a major goal in modern organic chemistry, particularly for applications in pharmaceuticals and materials science.
Developing catalytic asymmetric methods to access chiral analogues of this compound is a significant future direction. nih.gov This could involve the asymmetric addition of vinyl nucleophiles to aldehydes or the asymmetric reduction of corresponding enones to establish the chiral centers during the synthesis of the precursor alcohol. scispace.com Transition metal-catalyzed asymmetric allylic alkylations represent a powerful tool for creating chiral C-O or C-C bonds, and applying these methods to precursors of this compound is a promising area of research. organic-chemistry.orgacs.org The development of new chiral ligands and catalysts that can control the enantioselectivity of these reactions with high precision is an ongoing challenge. scispace.comproquest.com
Table 2: Strategies for Asymmetric Synthesis
| Approach | Description | Key Challenge |
|---|---|---|
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | Limited availability of suitable starting materials. |
| Catalytic Asymmetric Reduction | Enantioselective reduction of a prochiral ketone precursor. scispace.com | Achieving high enantiomeric excess (ee%). |
| Asymmetric Allylic Alkylation | Using a chiral catalyst to guide the addition of a nucleophile. organic-chemistry.orgacs.org | Controlling regioselectivity and stereoselectivity simultaneously. |
| Kinetic Resolution | Separating a racemic mixture by reacting one enantiomer faster than the other. scispace.com | Maximum theoretical yield is 50%. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages in terms of safety, efficiency, and scalability. seqens.comdurham.ac.uk Applying these modern technologies to the synthesis of this compound is a critical area for future research.
Flow chemistry, where reactions are performed in a continuously flowing stream, allows for precise control over reaction parameters such as temperature and pressure, and can enable the use of hazardous reagents or reactive intermediates in a safer manner. durham.ac.ukyoutube.com For instance, bromination reactions can be notoriously hazardous in batch, but flow systems can mitigate these risks. researchgate.net The improved heat and mass transfer in microreactors can also lead to higher yields and selectivities. durham.ac.uk Exploring reactions like the Diels-Alder in continuous-flow setups could improve efficiency and catalyst lifetime. researchgate.net
Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions by performing numerous experiments in parallel. sigmaaldrich.cominnovations-report.com Integrating these platforms with machine learning algorithms could enable the rapid identification of optimal synthetic routes and conditions for this compound and its derivatives, significantly shortening development timelines. youtube.com
Sophisticated Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting reactivity. researchgate.net For this compound, sophisticated computational modeling offers a pathway to rationally design synthetic strategies and predict novel reactivity.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, such as cycloadditions, providing insights into the reaction barriers and stereochemical outcomes. mdpi.comnih.govchemsociety.org.ng This can help in selecting the optimal reaction conditions and catalysts. For example, computational studies can elucidate the energetics of competing reaction pathways, such as concerted versus stepwise mechanisms in Diels-Alder reactions, which is crucial for controlling product formation. nih.govresearchgate.net
Furthermore, computational modeling can be used to predict the electronic and steric properties of the molecule, guiding the exploration of its reactivity with various reagents. By modeling the interaction of the diene and vinyl bromide moieties with different catalysts and substrates, researchers can identify promising new reactions before attempting them in the lab, saving time and resources. This predictive power is essential for navigating the complex reactive landscape of multifunctional molecules like this compound.
Q & A
Basic: What synthetic strategies are effective for preparing 1-Bromo-3-ethyl-7-methylnona-2,6-diene, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis of brominated alkenes like this compound typically involves allylic or vinylic bromination. A general approach includes:
- Bromination of precursor dienes : Use stoichiometric bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents (e.g., Et₂O, CCl₄) under controlled temperatures (0–25°C) to minimize side reactions like over-bromination .
- Quenching and purification : Post-reaction, neutralize excess bromine with NaHCO₃, extract with ether, and crystallize from ethanol to isolate the product .
- Optimization : Adjust solvent polarity (e.g., switching from Et₂O to CH₂Cl₂) and reaction time to enhance regioselectivity and yield. For example, lower temperatures (0°C) favor selective bromination at less sterically hindered double bonds .
Basic: How can NMR and IR spectroscopy confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Look for characteristic vinyl proton signals (δ 5.0–6.0 ppm, doublets or triplets) and allylic methyl/ethyl groups (δ 1.2–2.5 ppm). For example, in similar bromoalkenes, the methyl group adjacent to bromine appears downfield (δ ~2.1 ppm) due to electronegative effects .
- ¹³C NMR : The brominated carbon typically resonates at δ 30–40 ppm, while sp² carbons appear at δ 120–140 ppm .
- IR : A strong C-Br stretch near 550–650 cm⁻¹ confirms bromine incorporation. Additional peaks for C=C (1640–1680 cm⁻¹) and alkyl groups (2800–3000 cm⁻¹) validate the backbone .
Advanced: What mechanistic insights explain the regioselectivity of bromine addition to the diene system?
Methodological Answer:
Regioselectivity is governed by electronic and steric factors:
- Electronic effects : Bromine preferentially adds to the more electron-rich double bond. For 2,6-dienes, conjugation with adjacent substituents (e.g., ethyl/methyl groups) stabilizes carbocation intermediates, directing bromination to the less substituted alkene (e.g., C2 over C6) .
- Steric hindrance : Bulky substituents (e.g., 3-ethyl group) may block bromination at C6, favoring C2 addition. Computational modeling (DFT) can predict transition-state energies to validate selectivity .
Advanced: How can researchers resolve contradictions in reported reaction yields for similar bromoalkenes?
Methodological Answer:
Discrepancies often arise from:
- Purity of starting materials : Impurities in diene precursors (e.g., oxidation byproducts) reduce effective bromine concentration. Use GC-MS or HPLC to verify precursor purity .
- Reaction monitoring : Employ TLC or in-situ IR to track reaction progress and avoid over-bromination. For example, incomplete quenching of Br₂ leads to lower yields .
- Catalyst variability : If using Lewis acids (e.g., FeCl₃), ensure consistent hydration levels, as moisture deactivates catalysts and alters yields .
Advanced: What computational tools predict the stability and reactivity of this compound in complex reactions?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., bromine’s electrophilic character). HOMO-LUMO gaps predict susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of Et₂O vs. DMF) on reaction pathways. For example, polar solvents stabilize ionic intermediates, altering product distribution .
- Docking studies : If investigating biological activity, dock the compound into enzyme active sites (e.g., cytochrome P450) to predict metabolic stability .
Advanced: How does the bromine substituent influence the compound’s stability under varying storage conditions?
Methodological Answer:
- Light sensitivity : Bromoalkenes degrade under UV light via radical pathways. Store in amber vials at –20°C to extend shelf life .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 80°C. Avoid prolonged heating during synthesis or purification .
- Moisture sensitivity : Hydrolysis of C-Br bonds occurs in humid environments. Use molecular sieves in storage containers and anhydrous reaction conditions .
Table 1: Key Spectral Data for Characterization
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 5.4–5.8 (m, 2H, C2/C6), δ 1.2 (t, 3H, CH₂CH₃) | |
| ¹³C NMR | δ 35.2 (C-Br), δ 128.5 (C=C) | |
| IR | 610 cm⁻¹ (C-Br), 1650 cm⁻¹ (C=C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
